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Introduction
DSPE-Rhodamine is a fluorescent phospholipid conjugate widely utilized in biomedical

research, particularly in the fields of drug delivery and cellular imaging. This molecule consists

of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) linked to a rhodamine

fluorophore. The DSPE portion, a lipid, facilitates the incorporation of the probe into the lipid

bilayers of cell membranes or liposomal drug carriers. The rhodamine moiety provides a strong

and stable fluorescent signal, enabling the tracking and quantification of labeled cells or

nanoparticles.

Flow cytometry is a powerful technique that allows for the rapid analysis of single cells in a

heterogeneous population. When combined with DSPE-Rhodamine labeling, it provides a

high-throughput method to quantitatively assess the efficiency of cell labeling, cellular uptake of

rhodamine-labeled liposomes, and to study the effects of drug delivery systems on cells. This

document provides detailed protocols for labeling cells with DSPE-Rhodamine and their

subsequent analysis by flow cytometry.

Principle of DSPE-Rhodamine Cell Labeling
DSPE-Rhodamine can be used to label cells in two primary ways:
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Direct Cell Membrane Labeling: The lipophilic DSPE anchor can spontaneously insert into

the plasma membrane of cells, leading to fluorescent labeling of the cell surface. This

method is useful for tracking cell populations.

Liposome-Mediated Labeling: DSPE-Rhodamine is incorporated into the lipid bilayer of

liposomes or other lipid-based nanoparticles.[1] These fluorescently tagged carriers can then

be incubated with cells to study the kinetics and mechanisms of cellular uptake.

Flow cytometry can then be used to measure the fluorescence intensity of individual cells,

providing a quantitative measure of labeling efficiency or nanoparticle uptake.

Experimental Protocols
Protocol 1: Direct Labeling of Suspension Cells with
DSPE-Rhodamine
This protocol describes the direct labeling of suspension cells. It is recommended to optimize

the DSPE-Rhodamine concentration and incubation time for each cell type to achieve optimal

labeling with minimal cytotoxicity.

Materials:

DSPE-Rhodamine

Cells in suspension (e.g., Jurkat, K562)

Complete cell culture medium

Phosphate-Buffered Saline (PBS), pH 7.4

Fetal Bovine Serum (FBS)

Flow cytometer

Procedure:

Cell Preparation: Culture cells to a density of 1 x 10^6 cells/mL. Ensure cells are in the

logarithmic growth phase and have high viability (>95%).
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Prepare DSPE-Rhodamine Solution: Prepare a stock solution of DSPE-Rhodamine in a

suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 1 mg/mL. Vortex

thoroughly.

Labeling:

Centrifuge the required number of cells (e.g., 1 x 10^6 cells per condition) at 300 x g for 5

minutes.

Resuspend the cell pellet in 1 mL of pre-warmed serum-free culture medium.

Add the DSPE-Rhodamine stock solution to the cell suspension to achieve the desired

final concentration (a starting range of 1-10 µg/mL is recommended).

Incubate the cells for 15-30 minutes at 37°C, protected from light.

Washing:

Add 10 mL of complete culture medium containing 10% FBS to the cell suspension to stop

the labeling reaction. The serum proteins will help to quench the activity of any

unincorporated DSPE-Rhodamine.

Centrifuge the cells at 300 x g for 5 minutes.

Discard the supernatant and wash the cell pellet twice with 5 mL of cold PBS.

Flow Cytometry Analysis:

Resuspend the final cell pellet in 0.5 mL of cold PBS with 1% BSA (FACS buffer).

Analyze the cells on a flow cytometer. Rhodamine B is typically excited by a blue (488 nm)

or yellow-green (561 nm) laser and its emission is collected in the PE or PE-Texas Red

channel (typically around 575-620 nm).

Include an unlabeled cell sample as a negative control to set the background

fluorescence.
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Protocol 2: Analysis of Cellular Uptake of DSPE-
Rhodamine Labeled Liposomes
This protocol is designed to quantify the uptake of fluorescently labeled liposomes by adherent

or suspension cells.

Materials:

DSPE-Rhodamine labeled liposomes

Adherent or suspension cells

Complete cell culture medium

PBS, pH 7.4

Trypsin-EDTA (for adherent cells)

Flow cytometer

Procedure:

Cell Preparation:

Adherent Cells: Seed cells in a 6-well plate and culture until they reach 70-80%

confluency.

Suspension Cells: Culture cells to a density of 1 x 10^6 cells/mL.

Liposome Treatment:

Dilute the DSPE-Rhodamine labeled liposomes to the desired concentration in complete

cell culture medium.

Remove the old medium from the cells and add the medium containing the liposomes.

Incubate the cells for the desired time points (e.g., 1, 4, 24 hours) at 37°C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b13716685?utm_src=pdf-body
https://www.benchchem.com/product/b13716685?utm_src=pdf-body
https://www.benchchem.com/product/b13716685?utm_src=pdf-body
https://www.benchchem.com/product/b13716685?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13716685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Harvesting and Washing:

Adherent Cells: Wash the cells twice with PBS. Detach the cells using Trypsin-EDTA, and

then neutralize with complete medium.

Suspension Cells: Proceed directly to washing.

Centrifuge the cells at 300 x g for 5 minutes.

Wash the cell pellet three times with cold PBS to remove any unbound liposomes.

Flow Cytometry Analysis:

Resuspend the cells in 0.5 mL of FACS buffer.

Analyze the cells using a flow cytometer with the appropriate laser and filter settings for

rhodamine.

Include untreated cells as a negative control.

Data Presentation
Quantitative data from flow cytometry analysis should be summarized for clarity and ease of

comparison.

Table 1: Optimization of DSPE-Rhodamine Concentration for Direct Cell Labeling

DSPE-Rhodamine
Concentration
(µg/mL)

Mean Fluorescence
Intensity (MFI)

Percentage of
Labeled Cells (%)

Cell Viability (%)

0 (Control) 50 ± 5 0.1 ± 0.05 98 ± 1

1 500 ± 30 85 ± 4 97 ± 2

5 2500 ± 150 98 ± 1 95 ± 3

10 6000 ± 400 99 ± 0.5 90 ± 4

20 8500 ± 600 99.5 ± 0.2 75 ± 6
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Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Dependent Uptake of DSPE-Rhodamine Labeled Liposomes

Incubation Time (hours)
Mean Fluorescence
Intensity (MFI)

Percentage of Positive
Cells (%)

0 (Control) 60 ± 8 0.2 ± 0.1

1 800 ± 50 60 ± 5

4 3200 ± 200 90 ± 3

12 7500 ± 500 98 ± 1

24 9800 ± 650 99 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments using a

liposome concentration of 50 µg/mL.

Visualizations
Experimental Workflow for Direct Cell Labeling
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Caption: Workflow for direct labeling of suspension cells with DSPE-Rhodamine.
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Gating Strategy for Flow Cytometry Analysis
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Caption: A typical gating strategy for analyzing DSPE-Rhodamine labeled cells.

Investigating Cellular Uptake Pathways
DSPE-Rhodamine labeled liposomes can be used to investigate the mechanisms of cellular

uptake, such as endocytosis. By using pharmacological inhibitors of specific pathways, the

contribution of each pathway to liposome internalization can be quantified by flow cytometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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